Anti-HCV Selectivity: Outperforms Arbidol
A series of novel ethyl 1H-indole-3-carboxylates were evaluated for anti-hepatitis C virus (HCV) activity in Huh-7.5 cells. The selectivity indices (SI) for inhibition of viral entry and replication were compared to the lead compound Arbidol (ARB), a structurally related 5-hydroxy-6-bromo substituted indole-3-carboxylate. The unsubstituted parent scaffold's derivatives, specifically compounds 9a2 and 9b1, demonstrated superior selectivity profiles [1].
| Evidence Dimension | Selectivity Index for HCV Entry (CC50/EC50) |
|---|---|
| Target Compound Data | >10 (for compound 9a2); >6.25 (for compound 9b1) |
| Comparator Or Baseline | Arbidol (ARB): 6 |
| Quantified Difference | Compound 9a2's entry SI is >1.67x that of Arbidol; Compound 9b1's entry SI is >1.04x that of Arbidol. |
| Conditions | Huh-7.5 cell line infected with HCV |
Why This Matters
A higher selectivity index indicates a better safety margin between antiviral efficacy and cytotoxicity, making derivatives of the 3-carboxylate scaffold more promising starting points for lead optimization than the benchmark Arbidol.
- [1] Sellitto, G., et al. (2010). Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxylates in vitro. Bioorganic & Medicinal Chemistry, 18(16), 6143–6148. View Source
